Cas no 88434-24-6 ((3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate)

(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate structure
88434-24-6 structure
商品名:(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate
CAS番号:88434-24-6
MF:C62H102O31S
メガワット:1375.51968
CID:1927494
PubChem ID:5458926

(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate 化学的及び物理的性質

名前と識別子

    • (3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate
    • (3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-
    • 88434-24-6
    • NSC382397
    • DTXSID30420035
    • Marthasteroside A1
    • DTXCID10370882
    • Cholest-9(11)-en-23-one, 6-((O-6-deoxy-beta-D-galactopyranosyl-(1-3)-O-6-deoxy-beta-D-galactopyranosyl-(1-2)-O-beta-D-galactopyranosyl-(1-4)-O-(6-deoxy-beta-D-lucopyranosyl-(1-2))-O-beta-D-xylopyranosyl-(1-3)-6-deoxy-beta-D-glucopyranosyl)oxy)-20-hydroxy-3-(sulfooxy)-, monosodium salt, (3beta,5alpha,6alpha,20xi)-
    • インチ: InChI=1S/C62H102O31S/c1-22(2)16-28(64)17-23(3)31-10-11-32-30-19-35(34-18-29(93-94(78,79)80)12-14-62(34,9)33(30)13-15-61(31,32)8)86-57-49(76)52(41(68)26(6)84-57)90-59-53(91-56-48(75)45(72)39(66)25(5)83-56)43(70)37(21-81-59)88-60-54(46(73)42(69)36(20-63)87-60)92-58-50(77)51(40(67)27(7)85-58)89-55-47(74)44(71)38(65)24(4)82-55/h19,22-27,29,31-60,63,65-77H,10-18,20-21H2,1-9H3,(H,78,79,80)/t23-,24?,25?,26?,27?,29+,31-,32?,33?,34?,35+,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,62-/m1/s1
    • InChIKey: WIJGXCZIUOZVQC-XBRWMGPISA-N
    • ほほえんだ: CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4COC(C(C4O)OC5C(C(C(C(O5)C)O)O)O)OC6C(C(OC(C6O)OC7C=C8C9CCC(C9(CCC8C1(C7CC(CC1)OS(=O)(=O)O)C)C)C(C)CC(=O)CC(C)C)C)O)CO)O)O)C)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 1374.6125776g/mol
  • どういたいしつりょう: 1374.6125776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 31
  • 重原子数: 94
  • 回転可能化学結合数: 20
  • 複雑さ: 2680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 32
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 483Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.7

(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate 関連文献

おすすめ記事

推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica